molecular formula C20H16N4O5 B2672524 methyl [2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetate CAS No. 894928-93-9

methyl [2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetate

Cat. No. B2672524
CAS RN: 894928-93-9
M. Wt: 392.371
InChI Key: UYSCCLMXIHAYHM-UHFFFAOYSA-N
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Description

“Methyl [2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetate” is a complex organic compound. It contains several functional groups and rings, including a quinazolinone ring, an oxadiazole ring, and a phenyl ring .

Scientific Research Applications

Synthesis and Medicinal Applications

A study focused on the synthesis of new 1,3,4-oxadiazole derivatives linked with the quinazolin-4-one moiety, exhibiting potent analgesic and anti-inflammatory activities. The derivatives demonstrated significant activity in animal studies, highlighting the therapeutic potential of these compounds in pain and inflammation management (Dewangan et al., 2016).

Physicochemical Characterization

Research on the thermo-physical properties of 1,3,4-oxadiazole derivatives in pure solvents such as chloroform and N,N-dimethylformamide elucidated the effects of structural modifications on Gibbs energy, enthalpy, and entropy of activation. This study provides valuable insights into the solute-solvent interactions and the impact of molecular structure on physical properties (Godhani et al., 2013).

Antimicrobial and Antioxidant Activities

Another investigation synthesized derivatives of 8-hydroxyquinoline appended with oxadiazole and triazole rings, evaluating them for in-vitro antioxidant, antibacterial, and antihypertensive activities. Certain compounds exhibited promising activities, suggesting their potential in treating related health conditions (Naik et al., 2014).

properties

IUPAC Name

methyl 2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5/c1-28-17(25)12-23-15-10-6-5-9-14(15)19(26)24(20(23)27)11-16-21-18(22-29-16)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSCCLMXIHAYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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